3-(4-Methoxy-phenylamino)-propionic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid involves regiospecific reactions, highlighting the complexity and precision required in synthesizing such chemicals. Single-crystal X-ray analysis plays a crucial role in unambiguously determining the structure of these compounds due to the conformational differences and the presence of functional groups conducive to hydrogen bonding in the solid state (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of closely related compounds like (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid has been characterized using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. This analysis sheds light on the intramolecular and intermolecular interactions that stabilize the structure, including N-H...O, O-H...O, and C-H...O interactions, alongside carbonyl...carbonyl and C-H...C contacts (Venkatesan et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving 3-(4-Methoxy-phenylamino)-propionic acid derivatives can be complex, as illustrated by the ring closure of related compounds, leading to products like 2-phenyl-1-indanone through acid-catalyzed reactions. These reactions also demonstrate the potential for auto-oxidation, highlighting the chemical reactivity and stability concerns associated with these compounds (Brown, Denman, & O'donnell, 1971).
Physical Properties Analysis
The physical properties of compounds similar to this compound, such as crystallization behavior and hydrogen bonding capabilities, are critical for understanding their stability and potential applications. For instance, the hydrogen-bonded dimers formed by carboxylic acid groups in the solid state are typical and crucial for the compound's stability and interactions (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, play a significant role in the application and handling of this compound derivatives. For example, the susceptibility of related compounds to auto-oxidation and the specific conditions required for their synthesis and transformation emphasize the importance of understanding these chemical properties for safe and effective use (Brown, Denman, & O'donnell, 1971).
Scientific Research Applications
1. Asymmetric Hydrogenation
Research has demonstrated the use of 3-(4-Methoxy-phenylamino)-propionic acid in asymmetric hydrogenation processes. Stoll and Süess (1974, 1975) achieved (+)-2-(4-Methoxy-5-phenyl-3-thienyl)propionic acid by asymmetrically hydrogenating its acrylic acid counterpart, using Kagan's catalyst. This process resulted in a high yield (97%) and substantial optical purity (88%) (Stoll & Süess, 1974) (Stoll & Süess, 1975).
2. Reduction in Biological Systems
A study by Zhang et al. (2008) revealed that certain biologically relevant reducing agents can reduce a thiadiazolium derivative related to this compound. This reduction, observed in rat and swine plasma, implies the compound's interaction with biological molecules like glutathione and cysteine (Zhang et al., 2008).
3. Chemical Synthesis and Biological Testing
Arutyunyan et al. (2014) conducted a study focusing on the synthesis of derivatives from a compound structurally similar to this compound. The synthesized compounds displayed weak antibacterial activity, indicating potential pharmaceutical applications (Arutyunyan et al., 2014).
4. Metabolic and Pharmaceutical Insights
Ohue‐Kitano et al. (2019) researched a derivative of this compound, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, produced by gut microbiota. Their findings suggested potential metabolic benefits, such as improved insulin sensitivity and hepatic lipid metabolism, offering insights into functional food development (Ohue‐Kitano et al., 2019).
5. Fluorescence Spectroscopy
Martinez et al. (1991) explored the fluorescence excitation spectra of this compound and its analogs. This study serves as a foundation for understanding the more complex spectroscopy of amino acids like tyrosine and phenylalanine (Martinez et al., 1991).
properties
IUPAC Name |
3-(4-methoxyanilino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-4-2-8(3-5-9)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBRZWKCTRYLRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368639 | |
Record name | 3-(4-Methoxy-phenylamino)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
178425-91-7 | |
Record name | 3-(4-Methoxy-phenylamino)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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